molecular formula C8H3Br2ClN2 B13622075 6,7-Dibromo-2-chloroquinoxaline

6,7-Dibromo-2-chloroquinoxaline

Cat. No.: B13622075
M. Wt: 322.38 g/mol
InChI Key: GEAHKPWZPYBNFI-UHFFFAOYSA-N
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Description

6,7-Dibromo-2-chloroquinoxaline is a halogenated quinoxaline derivative characterized by bromine atoms at positions 6 and 7 and a chlorine atom at position 2. Quinoxalines are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms, often explored for pharmaceutical, agrochemical, and material science applications due to their tunable electronic properties and bioactivity.

Properties

Molecular Formula

C8H3Br2ClN2

Molecular Weight

322.38 g/mol

IUPAC Name

6,7-dibromo-2-chloroquinoxaline

InChI

InChI=1S/C8H3Br2ClN2/c9-4-1-6-7(2-5(4)10)13-8(11)3-12-6/h1-3H

InChI Key

GEAHKPWZPYBNFI-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)N=C(C=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2-chloroquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the bromination of 2-chloroquinoxaline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions to ensure complete bromination at the desired positions.

Industrial Production Methods

Industrial production of 6,7-Dibromo-2-chloroquinoxaline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2-chloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dibromo-2-chloroquinoxaline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-chloroquinoxaline involves its interaction with various molecular targets. The halogen atoms in the compound enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6,7-Dichloro-2-methylquinoxaline (2f)
  • Structure : Chlorine at 6,7; methyl at position 2.
  • Spectroscopy : The $^{1}\text{H}$ NMR spectrum shows aromatic protons at δ 8.72 (s, 1H), 8.16 (s, 1H), and 8.11 (s, 1H), with a methyl signal at δ 2.77 .
  • Comparison: The methyl group at position 2 introduces steric bulk and electron-donating effects, contrasting with the electron-withdrawing chlorine in 6,7-dibromo-2-chloroquinoxaline. Bromine’s higher polarizability (vs. chlorine) likely increases electrophilic reactivity at positions 6 and 7 .
2,3-Dibromo-6,7-dichloroquinoxaline
  • Structure : Bromine at 2,3; chlorine at 6,7.
  • Molecular Weight: 356.83 g/mol (vs. ~313.9 g/mol for 6,7-dibromo-2-chloroquinoxaline) .
  • Comparison: Positional isomerism significantly alters electronic distribution. Bromine at 2,3 may direct nucleophilic attacks to positions 6,7, whereas in 6,7-dibromo-2-chloroquinoxaline, chlorine at position 2 creates a distinct electronic environment for reactivity .

Functional Group Diversity

6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline
  • Structure : Methyl at 6,7; pyridyl groups at 2,3.
  • Comparison: The pyridyl substituents enhance π-stacking and solubility in polar solvents, unlike the hydrophobic halogens in 6,7-dibromo-2-chloroquinoxaline. This compound’s applications may lean toward catalysis or sensors, whereas halogenated analogs are more reactive in Suzuki-Miyaura couplings .
6,7-Dichloro-2-(2,6-dimethylphenoxy)-3-(trifluoromethyl)quinoxaline
  • Structure: Phenoxy and trifluoromethyl groups at 2,3; chlorine at 6,7.

Physicochemical Properties and Reactivity

Molecular Weight and Halogen Effects

  • 6,7-Dibromo-2-chloroquinoxaline: Higher molecular weight due to bromine (vs. chlorine in 2f) increases density and melting point. Bromine’s leaving-group ability facilitates nucleophilic aromatic substitution, unlike methyl or pyridyl groups in analogs .

Spectroscopic Signatures

  • NMR Trends: In 6,7-dichloro-2-methylquinoxaline (2f), aromatic protons resonate downfield (δ 8.72–8.11) due to electron-withdrawing chlorines. Bromine’s stronger deshielding effect in 6,7-dibromo-2-chloroquinoxaline would further shift these signals upfield .

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